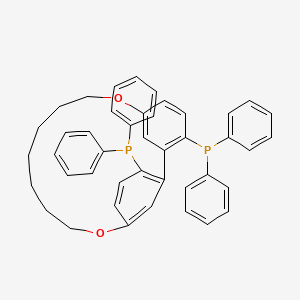
(R)-5,5'-Heptamethylenedioxy-2,2'-bis(diphenylphosphino) biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5,5’-Heptamethylenedioxy-2,2’-bis(diphenylphosphino) biphenyl is a chiral diphosphine ligand known for its high enantioselectivity and reactivity in various organic reactions. This compound is particularly significant in asymmetric synthesis and catalysis, making it a valuable tool in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,5’-Heptamethylenedioxy-2,2’-bis(diphenylphosphino) biphenyl typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its convenience and efficiency.
Industrial Production Methods
Industrial production of this compound often involves scalable synthetic methodologies that ensure high yield and purity. Techniques such as the Wurtz–Fittig, Ullmann, and Suzuki–Miyaura reactions are employed to produce biphenyl derivatives on a large scale .
Chemical Reactions Analysis
Types of Reactions
®-5,5’-Heptamethylenedioxy-2,2’-bis(diphenylphosphino) biphenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into secondary phosphines.
Substitution: Electrophilic substitution reactions are common, similar to those observed in benzene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, halogenophosphines, and organometallic catalysts. Reaction conditions often involve refluxing in solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include various phosphine ligands and biphenyl derivatives, which are used in further synthetic applications .
Scientific Research Applications
Chemistry
In chemistry, ®-5,5’-Heptamethylenedioxy-2,2’-bis(diphenylphosphino) biphenyl is used as a ligand in transition metal catalysis. It plays a crucial role in asymmetric hydrogenation, hydroformylation, and cross-coupling reactions .
Biology and Medicine
The compound’s chiral properties make it valuable in the synthesis of biologically active molecules and pharmaceuticals. It is used in the production of drugs that require high enantioselectivity .
Industry
In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science applications. Its ability to form stable complexes with metals makes it useful in various catalytic processes .
Mechanism of Action
The mechanism of action of ®-5,5’-Heptamethylenedioxy-2,2’-bis(diphenylphosphino) biphenyl involves its ability to act as a bidentate ligand, coordinating with metal centers to form stable complexes. These complexes facilitate various catalytic reactions by providing a chiral environment that enhances reaction selectivity and efficiency .
Comparison with Similar Compounds
Similar Compounds
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Another chiral diphosphine ligand known for its high enantioselectivity.
1,2-Bis(diphenylphosphino)ethane: A common symmetrical bidentate ligand used in coordination chemistry.
Uniqueness
®-5,5’-Heptamethylenedioxy-2,2’-bis(diphenylphosphino) biphenyl is unique due to its heptamethylenedioxy bridge, which provides additional steric and electronic properties that enhance its performance in catalytic applications. This structural feature distinguishes it from other similar compounds and contributes to its high reactivity and selectivity .
Properties
Molecular Formula |
C43H40O2P2 |
|---|---|
Molecular Weight |
650.7 g/mol |
IUPAC Name |
(19-diphenylphosphanyl-7,15-dioxatricyclo[14.3.1.12,6]henicosa-1(19),2,4,6(21),16(20),17-hexaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C43H40O2P2/c1-2-16-30-44-34-26-28-42(46(36-18-8-4-9-19-36)37-20-10-5-11-21-37)40(32-34)41-33-35(45-31-17-3-1)27-29-43(41)47(38-22-12-6-13-23-38)39-24-14-7-15-25-39/h4-15,18-29,32-33H,1-3,16-17,30-31H2 |
InChI Key |
BYQRJXIQKRWCLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCOC2=CC(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC(=C5)OCCC1)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















